Enzalutamide

Description

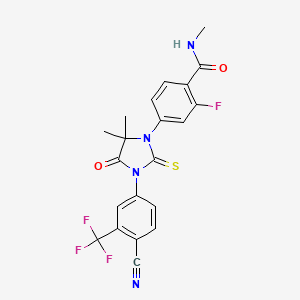

Structure

3D Structure

Propriétés

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXUHSOUPDCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912307 | |

| Record name | Enzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Enzalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

915087-33-1 | |

| Record name | Enzalutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915087-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enzalutamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enzalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENZALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93T0T9GKNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enzalutamide's Effect on Androgen Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent, second-generation androgen receptor (AR) signaling inhibitor that has become a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). Unlike first-generation antiandrogens, this compound targets multiple critical steps in the AR signaling cascade, leading to a more profound and sustained inhibition of androgen-driven tumor growth.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on AR signaling pathways, and the molecular mechanisms that contribute to the development of resistance. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and overcome the challenges associated with AR-targeted therapies.

Core Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the AR signaling pathway at three key junctures:

-

Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than first-generation antiandrogens like bicalutamide.[1] This prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby blocking the initial step of receptor activation.[1][3]

-

Prevention of Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus. This compound's interaction with the AR impedes this crucial step, effectively sequestering the receptor in the cytoplasm and preventing it from reaching its nuclear targets.

-

Impairment of DNA Binding and Coactivator Recruitment: For the AR that does translocate to the nucleus, this compound further disrupts its function by impairing its ability to bind to androgen response elements (AREs) on the DNA. This, in turn, prevents the recruitment of coactivators necessary for the transcription of AR target genes that drive prostate cancer cell proliferation and survival.

Quantitative Analysis of this compound's Activity

The following tables summarize key quantitative data on the in vitro activity of this compound across various prostate cancer cell lines.

Table 1: this compound's Potency in Prostate Cancer Cell Lines

| Cell Line | AR Status | IC50 (Cell Viability) | IC50 (AR Transcriptional Activity) | Reference(s) |

| LNCaP | AR-positive (T878A mutation) | 14 µM - 27 µM | 0.12 ± 0.04 μM | |

| C4-2 | AR-positive | ~27 µM | Not Reported | |

| 22Rv1 | AR-positive, AR-V7 positive | High (Resistant) | Not Reported | |

| PC-3 | AR-negative | >50 µM | Not Applicable |

Table 2: Effect of this compound on AR Target Gene Expression

| Gene | Cell Line | Treatment Conditions | Fold Change in Expression | Reference(s) |

| PSA (KLK3) | LNCaP | 10 µM this compound | Significant Decrease | |

| TMPRSS2 | LNCaP | 10 µM this compound | Significant Decrease | |

| FKBP5 | LNCaP | This compound | Significant Decrease | |

| UBE2C | 22Rv1 (AR-V7 positive) | This compound | No Significant Change | |

| CDK1 | 22Rv1 (AR-V7 positive) | This compound | No Significant Change |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the androgen receptor signaling pathway and the points of inhibition by this compound.

Caption: Androgen Receptor Signaling and this compound's Inhibition Points.

Mechanisms of Resistance to this compound

Despite its efficacy, acquired resistance to this compound is a significant clinical challenge. The primary mechanisms of resistance can be broadly categorized as AR-dependent and AR-independent.

AR-Dependent Resistance

-

AR Gene Amplification and Overexpression: Increased levels of the AR protein can overwhelm the inhibitory effects of this compound.

-

AR Mutations: Mutations in the AR ligand-binding domain can alter the binding of this compound, sometimes converting it into a partial agonist.

-

Androgen Receptor Splice Variants (AR-Vs): The most well-characterized of these is AR-V7, which lacks the LBD and is therefore not targeted by this compound. AR-V7 is constitutively active and can drive the transcription of a subset of AR target genes, promoting cell proliferation in the presence of this compound. In patients with metastatic CRPC, the detection of AR-V7 in circulating tumor cells is associated with resistance to this compound.

AR-Independent Resistance

-

Bypass Signaling Pathways: Upregulation of alternative signaling pathways can promote tumor growth independently of the AR. A key example is the glucocorticoid receptor (GR) signaling pathway. The GR can bind to a subset of AREs and drive the expression of genes that overlap with the AR transcriptional program, thereby compensating for AR inhibition by this compound.

-

Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch to a more AR-independent state, such as a neuroendocrine-like phenotype, which does not rely on AR signaling for survival.

Caption: Mechanisms of Acquired Resistance to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on AR signaling.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the androgen receptor.

Workflow Diagram:

Caption: Workflow for Competitive Radioligand Binding Assay.

Detailed Protocol:

-

Preparation of Receptor Source:

-

Prepare cell lysates from AR-expressing prostate cancer cells (e.g., LNCaP) or use purified recombinant AR protein.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, set up the binding reactions in a suitable binding buffer.

-

Each reaction should contain:

-

A fixed concentration of radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).

-

A range of concentrations of unlabeled this compound (or other competitor).

-

The AR-containing lysate or recombinant protein.

-

-

Include controls for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of unlabeled androgen).

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 16-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Immunofluorescence for AR Nuclear Translocation

This method visualizes the subcellular localization of the AR and quantifies the effect of this compound on its nuclear translocation.

Workflow Diagram:

Caption: Workflow for Immunofluorescence Staining of AR.

Detailed Protocol:

-

Cell Culture:

-

Seed prostate cancer cells (e.g., LNCaP) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with the desired concentrations of this compound, androgen (e.g., DHT), or vehicle control for the specified time.

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody specific for the androgen receptor, diluted in blocking buffer, overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells using image analysis software.

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of AR nuclear translocation.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound affects the binding of the AR to specific DNA sequences (AREs) in the promoter regions of its target genes.

Workflow Diagram:

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Detailed Protocol:

-

Cell Treatment and Crosslinking:

-

Treat prostate cancer cells with this compound, androgen, or vehicle as required.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific for the androgen receptor or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the ARE-containing regions of AR target genes (e.g., the PSA promoter/enhancer) and a negative control region.

-

Analyze the data using the percent input method or by calculating the fold enrichment over the IgG control.

-

Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of the AR in response to androgens and the inhibitory effect of this compound.

Workflow Diagram:

Caption: Workflow for Dual-Luciferase Reporter Assay.

Detailed Protocol:

-

Cell Transfection:

-

Co-transfect prostate cancer cells (or other suitable cell lines) with:

-

An AR expression vector (if the cells do not endogenously express AR).

-

A firefly luciferase reporter plasmid containing a promoter with multiple AREs.

-

A Renilla luciferase control plasmid (for normalization of transfection efficiency).

-

-

-

Treatment:

-

After transfection, treat the cells with a range of concentrations of this compound in the presence or absence of an androgen agonist (e.g., DHT).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the Renilla luminescence.

-

-

Data Analysis:

-

For each sample, calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 for inhibition of AR transcriptional activity.

-

Conclusion

This compound is a highly effective inhibitor of the androgen receptor signaling pathway, acting at multiple levels to block androgen-driven prostate cancer growth. However, the development of resistance remains a significant clinical hurdle. A thorough understanding of the molecular mechanisms of both this compound's action and the pathways that drive resistance is crucial for the development of novel therapeutic strategies to improve outcomes for patients with advanced prostate cancer. This technical guide provides a comprehensive overview of the current knowledge in this area, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community.

References

- 1. Analysis of novel this compound-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]

- 2. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of AR/ARV7 Expression in Isolated Circulating Tumor Cells of Patients with Metastatic Castration-Resistant Prostate Cancer (SAKK 08/14 IMPROVE Trial) - PMC [pmc.ncbi.nlm.nih.gov]

Enzalutamide: A Technical Guide to its Chemical Structure and Synthesis for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide, marketed under the brand name Xtandi, is a potent second-generation nonsteroidal antiandrogen (NSAA) that has become a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and other forms of advanced prostate cancer.[1][2] Its mechanism of action involves a multi-faceted inhibition of the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer cell proliferation and survival.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key quantitative data of this compound, tailored for professionals in the field of oncological research and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide.[1] Its chemical structure is characterized by a central thiohydantoin ring system linked to a trifluoromethyl-substituted cyanophenyl group and a fluorinated N-methylbenzamide moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆F₄N₄O₂S | [1] |

| Molecular Weight | 464.44 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Practically insoluble in water; Freely soluble in acetone | |

| Melting Point | 198-200°C | |

| BCS Class | Class 2 (low solubility, high permeability) |

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

This compound exerts its therapeutic effect by potently and comprehensively inhibiting the androgen receptor (AR) signaling pathway at multiple critical steps. Unlike first-generation antiandrogens, this compound's mechanism is threefold:

-

Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain of the AR with a significantly higher affinity than endogenous androgens like dihydrotestosterone (DHT), thereby preventing receptor activation.

-

Inhibition of Nuclear Translocation: It hinders the translocation of the activated AR from the cytoplasm into the nucleus, a crucial step for the receptor to exert its transcriptional activity.

-

Impairment of DNA Binding and Coactivator Recruitment: For any AR that does manage to translocate to the nucleus, this compound disrupts its ability to bind to androgen response elements (AREs) on the DNA and to recruit necessary coactivator proteins, ultimately preventing the transcription of androgen-dependent genes that drive tumor growth.

Androgen Receptor Signaling Pathway and Inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. One common and scalable route involves the reaction of two key intermediates: methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile .

Synthetic Workflow for this compound.

Experimental Protocols

Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

A common method for the synthesis of this key intermediate involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene.

-

Reactants:

-

4-Amino-2-(trifluoromethyl)benzonitrile (12 mmol)

-

Thiophosgene (13 mmol)

-

Water (22 ml)

-

Chloroform

-

-

Procedure:

-

To a well-stirred heterogeneous mixture of thiophosgene in water at room temperature, add 4-amino-2-(trifluoromethyl)benzonitrile portionwise over 15 minutes.

-

Continue stirring for an additional hour.

-

Extract the reaction mixture with chloroform (3 x 15 ml).

-

Combine the organic phases, dry over MgSO₄, and evaporate to dryness under reduced pressure to yield the desired product as a brownish solid.

-

Synthesis of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

This intermediate is synthesized from 4-bromo-2-fluoro-N-methylbenzamide and 2-aminoisobutyric acid.

-

Reactants:

-

4-bromo-2-fluoro-N-methylbenzamide (43.1 mmol)

-

2-aminoisobutyric acid (64.7 mmol)

-

Potassium carbonate (172.4 mmol)

-

Proline (4.31 mmol)

-

CuCl (4.31 mmol)

-

DMF (60 ml)

-

Water (1.8 ml)

-

-

Procedure:

-

To a single-neck flask, add 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, potassium carbonate, and proline.

-

Add a solution of water in DMF to the flask.

-

Under a nitrogen atmosphere, add CuCl to the reaction mixture.

-

Heat the reaction system to 100°C and stir continuously for 24 hours.

-

After completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Separate the organic phase and adjust the pH of the aqueous phase to 4 with 1 mol/L citric acid solution to precipitate a solid.

-

Collect the solid by filtration and wash with a mixture of water and ethanol (100:1, v/v) to obtain the pure product.

-

Final Step: Synthesis of this compound

The final step involves the cyclization of the two key intermediates.

-

Reactants:

-

Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

-

4-isothiocyanato-2-(trifluoromethyl)benzonitrile

-

Dimethyl sulfoxide (DMSO)

-

Isopropyl acetate

-

-

Procedure:

-

Dissolve methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate and an excess of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a mixture of DMSO and isopropyl acetate.

-

Heat the reaction mixture to approximately 95°C.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, the product can be isolated and purified through crystallization.

-

Quantitative Data

Pharmacokinetic Properties

This compound exhibits predictable pharmacokinetic properties with low inter-subject variability.

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1 hour (median; range 0.5-3 hours) | |

| Terminal Half-life (t½) | 5.8 days (mean; range 2.8-10.2 days) | |

| Apparent Clearance (CL/F) | 0.56 L/h (mean) | |

| Apparent Volume of Distribution (Vd/F) | 110 L (mean) | |

| Protein Binding | 97-98% (primarily to albumin) | |

| Time to Steady State | Approximately 28 days | |

| Major Active Metabolite | N-desmethylthis compound (NDME) | |

| t½ of NDME | 7.8 - 8.6 days | |

| Metabolism | Primarily hepatic (CYP2C8 and CYP3A4) |

In Vitro Efficacy

This compound demonstrates potent inhibition of androgen receptor signaling in prostate cancer cell lines.

Table 3: In Vitro Efficacy of this compound

| Cell Line | IC₅₀ Value | Reference |

| LNCaP | 36 nM | |

| LNCaP | 5.6 ± 0.8 μM | |

| C4-2B | 18.96 μmol/L | |

| This compound-resistant LNCaP (LNCaP-ENZA) | 60.83 μmol/L | |

| This compound-resistant C4-2B (C4-2B-ENZA) | 88.32 μmol/L |

Conclusion

This compound is a critical therapeutic agent in the management of advanced prostate cancer, distinguished by its comprehensive inhibition of the androgen receptor signaling pathway. A thorough understanding of its chemical structure, synthetic routes, and pharmacological properties is essential for researchers and drug development professionals working to advance cancer therapeutics. This guide provides a foundational technical overview to support ongoing research and development efforts in this important field.

References

The Preclinical Profile of Enzalutamide: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of enzalutamide, a potent androgen receptor (AR) signaling inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from various laboratory models, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.

Core Pharmacodynamic Properties of this compound

This compound exerts its anti-tumor effects through a multi-pronged attack on the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival.[1][2] Unlike first-generation anti-androgens, this compound's mechanism of action involves three distinct inhibitory steps:

-

Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain of the AR with a five to eight-fold higher affinity than bicalutamide, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[3][4]

-

Inhibition of Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm into the nucleus.[5]

-

Impairment of DNA Binding and Coactivator Recruitment: Should any AR molecules translocate to the nucleus, this compound hinders their ability to bind to androgen response elements (AREs) on DNA and recruit necessary co-activators for gene transcription.

This comprehensive inhibition of AR signaling leads to decreased proliferation and increased apoptosis of prostate cancer cells.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of prostate cancer cell lines, including those that have developed resistance to other therapies.

| Cell Line | Model Type | Key Findings | Reference |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | Inhibition of proliferation, induction of apoptosis. | Guerrero J, et al. (2013) |

| VCaP | Androgen-sensitive, AR-overexpressing human prostate carcinoma | Suppression of cell growth and induction of apoptosis. | DrugBank Online |

| C4-2 | Castration-resistant LNCaP derivative | Inhibition of PSA expression. | Guerrero J, et al. (2013) |

| 22Rv1 | Human prostate carcinoma, expresses AR splice variants | Weakly responsive, generally considered this compound resistant. | Taconic Biosciences |

| MR49F | This compound-resistant LNCaP-CRPC derivative | Used to study resistance mechanisms. | Kurimchak et al. (2016) |

In Vivo Efficacy

Preclinical studies using xenograft models have consistently shown the ability of this compound to inhibit tumor growth and induce regression in castration-resistant prostate cancer (CRPC).

| Animal Model | Xenograft | Treatment Regimen | Key Findings | Reference |

| Castrated Male Mice | LNCaP/AR (AR-overexpressing) | 10 mg/kg/day, oral | Tumor growth inhibition. | Tran et al. (2009) |

| Castrated Male Mice | VCaP | 10 mg/kg/day, oral, 26 days | 10% tumor growth inhibition. | Qiao et al. (2016) |

| Nude Mice | 22Rv1 | Not specified | This compound inhibited tumor growth after Rac1 knockdown. | Spans et al. (2020) |

| Nude Mice | PC-3 | 5 mg/kg/day, i.p., 21 days (in combination) | 63% tumor growth inhibition with PAWI-2. | Qiao et al. (2016) |

| Castrated huNOG Mice | 22Rv1 | Not specified | Statistically significant decrease in lymph node metastases. | Taconic Biosciences |

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in several laboratory animal models, providing a foundation for understanding its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

This compound is orally bioavailable and distributes to various tissues.

| Parameter | Species | Value | Reference |

| Bioavailability | Rat | 89.7% | Lee et al. (2015) |

| Tmax (single dose) | Human | 1-2 hours | DrugBank Online |

| Volume of Distribution (Vss) | Rat | 1020-1250 mL/kg | Lee et al. (2015) |

| Protein Binding | Rat | 94.7% | Lee et al. (2015) |

| Protein Binding | Human | 97-98% (primarily to albumin) | Gibbons et al. (2015) |

| Tissue Distribution (highest concentration) | Rat | Liver, fat, adrenal glands. | ResearchGate Request |

Metabolism and Excretion

This compound is primarily eliminated through hepatic metabolism, with two major metabolites identified in plasma.

| Metabolite | Activity | Formation | Reference |

| N-desmethyl this compound (M2) | Active, equipotent to this compound. | Primarily via CYP2C8, also CYP3A4. | Gibbons et al. (2015), FDA Access Data |

| Carboxylic acid metabolite (M1) | Inactive. | Catalyzed by human carboxylesterase 1 (hCES1). | Gibbons et al. (2015) |

| Parameter | Species | Value | Reference |

| Systemic Clearance | Rat | 80.4-86.3 mL/h/kg | Lee et al. (2015) |

| Half-life (T½) | Rat | 9.13-10.6 hours | Lee et al. (2015) |

| Half-life (T½) | Human | 5.8 days | Gibbons et al. (2015) |

| Elimination Route | Human | Primarily hepatic metabolism. | Gibbons et al. (2015) |

| Excretion | Rat | Feces (2.04%), Urine (0.0620%) | Lee et al. (2015) |

Experimental Protocols

This section details standardized methodologies for key in vitro and in vivo experiments to assess the pharmacokinetics and pharmacodynamics of this compound.

In Vitro Cell Viability (MTS) Assay

Objective: To determine the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed prostate cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To assess the effect of this compound on protein expression levels (e.g., AR, PSA).

Materials:

-

6-well plates

-

This compound

-

RIPA buffer

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-AR, anti-PSA)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescence detection system.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of prostate cancer.

Materials:

-

Immunocompromised mice (e.g., nude, SCID)

-

Prostate cancer cells (e.g., VCaP) and Matrigel suspension

-

This compound formulation for in vivo use

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flanks of the mice.

-

Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (Vehicle, this compound).

-

Administer treatments daily via oral gavage.

-

Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

After a predetermined treatment period (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., Western Blot, Immunohistochemistry).

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Pharmacokinetic Study in Rats

Objective: To characterize the pharmacokinetic profile of this compound in rats.

Materials:

-

Sprague-Dawley rats

-

This compound formulation for intravenous and oral administration

-

Blood collection supplies (e.g., syringes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer this compound to rats via intravenous injection or oral gavage at specified doses (e.g., 0.5-5 mg/kg).

-

Collect blood samples at predetermined time points.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -20°C until analysis.

-

Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) using appropriate software.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental evaluation.

Caption: this compound's multi-faceted inhibition of the androgen receptor signaling pathway.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Caption: The relationship between this compound's pharmacokinetics and pharmacodynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. erc.bioscientifica.com [erc.bioscientifica.com]

Enzalutamide's Reach: A Technical Guide to Non-Androgen Receptor Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Enzalutamide, a potent second-generation androgen receptor (AR) signaling inhibitor, has become a cornerstone in the management of advanced prostate cancer. While its primary mechanism of action is the direct and robust inhibition of the AR pathway, a growing body of evidence reveals that this compound's therapeutic efficacy and the emergence of resistance are intricately linked to its influence on a range of cellular targets and signaling pathways beyond the androgen receptor. This technical guide provides a comprehensive exploration of these non-AR targets, detailing the molecular mechanisms, presenting key quantitative data, and offering detailed experimental protocols to facilitate further research in this critical area. The guide is intended to serve as a vital resource for researchers and drug development professionals seeking to understand the multifaceted actions of this compound and to devise novel therapeutic strategies to overcome treatment resistance.

Introduction

This compound revolutionized the treatment of castration-resistant prostate cancer (CRPC) by targeting the AR signaling axis at multiple levels[1]. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the association of the AR with DNA[1][2]. Despite its profound impact on patient outcomes, acquired resistance to this compound is a significant clinical challenge[3]. Research into the mechanisms of resistance has unveiled a complex network of compensatory signaling pathways and off-target effects that contribute to tumor survival and progression. This guide delves into these non-AR-mediated effects of this compound, providing a detailed technical overview of the key pathways involved.

Glucocorticoid Receptor (GR) Activation: A Key Resistance Axis

A primary mechanism of resistance to this compound involves the upregulation and activation of the glucocorticoid receptor (GR), a nuclear receptor that can bypass AR blockade and drive the expression of a subset of AR target genes[4].

Molecular Mechanism

This compound-mediated inhibition of the AR can lead to a compensatory increase in GR expression. Upon activation by endogenous glucocorticoids, the GR can bind to glucocorticoid response elements (GREs) in the promoter regions of genes typically regulated by the AR, thereby promoting cell survival and proliferation. This "receptor-swapping" allows cancer cells to maintain a pro-growth transcriptional program despite effective AR inhibition.

Quantitative Data

| Parameter | Cell Line | Condition | Value | Reference |

| GR mRNA Expression | LAPC4 | Long-term this compound treatment | Increased | |

| GR Protein Expression | LAPC4, VCaP, MDA-PCa-2b | This compound treatment | Increased | |

| This compound IC50 | AR-null, GR-high cell lines | Cell viability | Responsive | |

| Mifepristone Sensitivity | AR-null, GR-high cell lines | Cell viability | More sensitive than to this compound |

Signaling Pathway Diagram

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid Receptor Confers Resistance to Anti-Androgens by Bypassing Androgen Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]

Enzalutamide in Castration-Resistant Prostate Cancer: A Technical Overview of Initial Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical studies on enzalutamide for the treatment of castration-resistant prostate cancer (CRPC). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction

This compound (formerly MDV3100) is a potent, orally administered androgen receptor (AR) signaling inhibitor.[1][2][3] Its development marked a significant advancement in the treatment of CRPC, a stage of prostate cancer that progresses despite androgen deprivation therapy.[4] Unlike first-generation antiandrogens, this compound targets multiple steps in the AR signaling cascade, leading to more profound inhibition of the pathways that drive prostate cancer growth.[1] This document synthesizes the core findings from the foundational clinical trials that established the efficacy and safety of this compound in CRPC.

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

This compound exerts its therapeutic effect by potently and comprehensively inhibiting the androgen receptor (AR) signaling pathway at three key junctures. Preclinical studies demonstrated that this compound binds to the AR with a five- to eight-fold higher affinity than the first-generation antiandrogen, bicalutamide.

The multifaceted mechanism of action includes:

-

Blocking Androgen Binding: this compound competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the AR.

-

Inhibiting Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm into the nucleus.

-

Impairing DNA Binding and Coactivator Recruitment: For any AR that does manage to enter the nucleus, this compound impairs its ability to bind to DNA at androgen response elements (AREs) and to recruit necessary coactivators for gene transcription.

This comprehensive blockade of AR signaling leads to the downregulation of androgen-responsive genes that are critical for prostate cancer cell proliferation and survival.

Early Phase Clinical Development

The initial clinical evaluation of this compound began with a Phase I/II trial to determine its safety, pharmacokinetics, and preliminary efficacy in patients with CRPC.

Phase I/II Dose-Escalation Study

Experimental Protocol: This multi-center, open-label, dose-escalation study enrolled 140 patients with progressive CRPC. The study followed a traditional 3+3 dose-escalation design, with this compound administered orally at doses ranging from 30 to 600 mg per day. Eligible patients had histologically confirmed prostate cancer and progressive disease despite castrate levels of testosterone. The primary objectives were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD).

Key Findings: Pharmacokinetic analyses revealed rapid absorption and a long half-life of approximately 5.8 days, supporting once-daily dosing. The MTD was identified as 240 mg/day, with fatigue being the most common dose-limiting toxicity. Based on the overall safety and activity profile, a dose of 160 mg once daily was selected for subsequent Phase III trials. The study demonstrated promising antitumor activity, including significant declines in prostate-specific antigen (PSA) levels.

Pivotal Phase III Clinical Trials

Two landmark Phase III, randomized, double-blind, placebo-controlled trials, AFFIRM and PREVAIL, established the clinical benefit of this compound in different CRPC patient populations.

The AFFIRM Trial: Post-Chemotherapy CRPC

Experimental Protocol: The AFFIRM trial enrolled 1,199 men with metastatic CRPC who had previously received one or two chemotherapy regimens, at least one of which contained docetaxel. Patients were randomized in a 2:1 ratio to receive either this compound (160 mg orally once daily) or a placebo. All patients continued androgen deprivation therapy. The primary endpoint was overall survival (OS). Secondary endpoints included radiographic progression-free survival (rPFS), time to PSA progression, PSA response rate (≥50% decline), soft-tissue response rate, and time to the first skeletal-related event (SRE).

The PREVAIL Trial: Chemotherapy-Naïve CRPC

Experimental Protocol: The PREVAIL trial evaluated this compound in 1,717 men with metastatic CRPC who had not yet received chemotherapy. Patients were randomized 1:1 to receive either this compound (160 mg orally once daily) or a placebo. The co-primary endpoints were OS and rPFS.

Quantitative Data Summary

The following tables summarize the key efficacy outcomes from the AFFIRM and PREVAIL trials.

Table 1: Key Efficacy Outcomes of the AFFIRM Trial (Post-Chemotherapy)

| Endpoint | This compound (n=800) | Placebo (n=399) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 18.4 months | 13.6 months | 0.63 (0.53–0.75) | <0.001 |

| Median Radiographic PFS | 8.3 months | 2.9 months | 0.40 (0.35–0.47) | <0.001 |

| PSA Response Rate (≥50%) | 54% | 2% | - | <0.001 |

| Soft-Tissue Response Rate | 29% | 4% | - | <0.001 |

| Median Time to PSA Progression | 8.3 months | 3.0 months | 0.25 (0.20–0.30) | <0.001 |

| Median Time to First SRE | 16.7 months | 13.3 months | 0.69 (0.57–0.84) | <0.001 |

Data sourced from pivotal trial publications.

Table 2: Key Efficacy Outcomes of the PREVAIL Trial (Chemotherapy-Naïve) - Final Analysis

| Endpoint | This compound (n=872) | Placebo (n=845) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 35.3 months | 31.3 months | 0.77 (0.67–0.88) | 0.0002 |

| Median Radiographic PFS | 20.0 months | 5.4 months | 0.32 (0.28–0.37) | <0.0001 |

| PSA Response Rate (≥50%) | 78% | 35% (placebo + subsequent therapy) | - | - |

| Objective Response Rate | 59% | 5% | - | <0.001 |

Data based on extended/final analyses of the PREVAIL study.

Safety and Tolerability

Across the pivotal trials, this compound was generally well-tolerated. The most common adverse events reported more frequently with this compound than placebo included fatigue, hot flashes, and diarrhea. Seizures were reported in a small percentage of patients (approximately 0.6% in the AFFIRM trial), leading to the exclusion of patients with a history of seizures from subsequent trials.

Conclusion

The initial studies on this compound fundamentally shifted the treatment landscape for castration-resistant prostate cancer. By comprehensively targeting the androgen receptor signaling pathway, this compound demonstrated significant improvements in overall survival and other key clinical endpoints in both post-chemotherapy and chemotherapy-naïve patient populations. The robust data from the Phase I/II, AFFIRM, and PREVAIL trials established this compound as a standard of care in the management of CRPC, providing a critical therapeutic option for patients with advanced prostate cancer.

References

- 1. This compound: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. An update on this compound in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Enzalutamide's Impact on Gene Expression in Cancer Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enzalutamide is a potent, second-generation androgen receptor (AR) signaling inhibitor that has become a cornerstone in the treatment of advanced prostate cancer. Its primary mechanism involves the comprehensive disruption of the AR signaling axis, leading to significant alterations in the transcriptome of cancer cells and inducing tumor regression. However, the development of resistance, both acquired and intrinsic, remains a major clinical challenge. This resistance is frequently driven by a complex landscape of genomic and transcriptomic adaptations that either reactivate AR signaling or engage bypass pathways. This technical guide provides an in-depth analysis of the molecular impact of this compound on gene expression in cancer cell lines. It summarizes key transcriptional changes in both this compound-sensitive and resistant contexts, details the experimental protocols used to elucidate these changes, and visualizes the core signaling pathways and workflows involved.

Core Mechanism of Action: Inhibition of Androgen Receptor Signaling

This compound exerts its anti-tumor effects by targeting multiple, critical steps of the androgen receptor signaling pathway, which is a primary driver for the growth and survival of prostate cancer cells.[1][2] Unlike first-generation anti-androgens such as bicalutamide, this compound's multifaceted inhibition leads to a more profound suppression of AR-dependent gene expression.[3][4]

The key inhibitory actions of this compound are:

-

Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain (LBD) of the androgen receptor with a much higher affinity than natural androgens like dihydrotestosterone (DHT).[1] This direct competition prevents the receptor's activation.

-

Impediment of AR Nuclear Translocation: Following androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound binding induces a conformational change that hinders this nuclear import, effectively sequestering the receptor in the cytoplasm.

-

Impaired DNA Binding and Coactivator Recruitment: For any AR that does manage to enter the nucleus, this compound disrupts the receptor's ability to bind to specific DNA sequences known as androgen response elements (AREs). It also blocks the recruitment of essential co-activators needed to initiate transcription.

This comprehensive blockade prevents the transcription of AR target genes that are critical for prostate cancer cell proliferation and survival.

Gene Expression Profiles in this compound-Sensitive vs. Resistant Cells

The transcriptional response to this compound dictates its therapeutic efficacy. In sensitive cells, it suppresses canonical AR-driven genes. In resistant cells, complex gene expression changes emerge, enabling tumor survival and progression.

Gene Expression in Sensitive Cancer Cell Lines

In androgen-dependent prostate cancer cell lines like LNCaP, this compound treatment robustly suppresses the expression of canonical AR target genes. However, studies have also revealed that this compound can act as a partial agonist, stimulating the expression of a novel subset of genes distinct from those regulated by androgens. This dual activity highlights the complexity of AR-ligand interactions.

Table 1: Summary of Differentially Expressed Genes in this compound-Sensitive Cells

| Gene Category | Representative Genes | Direction of Change | Function / Pathway | Reference |

|---|---|---|---|---|

| Canonical AR Targets | KLK3 (PSA), TMPRSS2, KLK2 | Downregulated | Prostate function, cell growth | |

| Cell Cycle & Proliferation | Genes regulated by AR | Downregulated | Cell division | |

| This compound-Induced Genes | NR3C1 (GR), SLC7A11, CPEB4 | Upregulated | Stress response, amino acid transport, translation regulation |

| Apoptosis-Related Genes | Varies by study | Upregulated | Programmed cell death | |

Gene Expression Signatures of this compound Resistance

Resistance to this compound is a multifactorial process involving a wide array of genetic and transcriptional alterations. These mechanisms can be broadly categorized as AR-dependent or AR-independent bypass pathways.

AR-Dependent Resistance Mechanisms:

-

AR Splice Variants: The expression of constitutively active AR splice variants, most notably AR-V7 which lacks the LBD, is a key mechanism of resistance. These variants can drive transcription in an androgen- and this compound-independent manner. Studies have identified upstream regulators, such as Testis-Specific Y-encoded Protein (TSPY), that promote AR-V7 expression.

-

AR Gene Mutations: Point mutations in the AR gene, such as the F876L mutation, can alter the conformation of the ligand-binding domain, paradoxically converting this compound from an antagonist to an agonist.

-

Noncanonical AR Signaling: In some resistant cells, AR signaling is rewired. AR begins to bind to novel DNA sites, often enriched with CpG islands, that lack the canonical ARE motif. This process can be driven by pioneer factors like CXXC5, leading to the upregulation of a distinct set of pro-survival genes, including ID1 and CXXC5 itself.

AR-Independent (Bypass) Resistance Mechanisms:

-

Glucocorticoid Receptor (GR) Activation: Increased expression of the glucocorticoid receptor (NR3C1) can compensate for AR blockade, activating a similar transcriptional program to promote cell survival.

-

Activation of Alternative Pathways: this compound-resistant cells often exhibit activation of other oncogenic pathways, including the WNT, PI3K-AKT, MEK, EGFR, and NFKB pathways. For instance, activation of the noncanonical Wnt pathway, marked by elevated expression of Wnt5a, RhoA, and ROCK, has been observed in resistant cells.

-

Tumor Suppressor Loss: Alterations in key tumor suppressor genes like TP53, PTEN, and RB1 are strongly correlated with this compound resistance and worse patient outcomes.

-

Immune Pathway Suppression: The development of resistance can involve significant changes in the tumor microenvironment. Studies show that immune-related signaling, including interferon (IFNα/γ) and IL6-JAK-STAT3 pathways, are suppressed in resistant cells.

Table 2: Key Genes and Pathways Implicated in this compound Resistance

| Resistance Mechanism | Key Genes / Pathway Members | Direction of Change | Cancer Cell Line Model(s) | Reference(s) |

|---|---|---|---|---|

| AR Splice Variants | AR-V7 (splice variant), TSPY | Upregulated | SAS MDV No. 3-14, 22Rv1 | |

| AR Mutation | AR (F876L mutation) | N/A (Mutation) | MR49F | |

| Noncanonical AR Signaling | CXXC5, ID1, PFN2, ID3 | Upregulated | C4-2ENZ-R, VCaPENZ-R | |

| GR Bypass Pathway | NR3C1 (Glucocorticoid Receptor) | Upregulated | LNCaP-derived | |

| Wnt Pathway Activation | Wnt5a, RhoA, ROCK | Upregulated | C4-2BENZR, 22RV1ENZR | |

| Other Oncogenic Pathways | MEK, EGFR, RAS, NFKB pathways | Activated | MR49F | |

| Immune Suppression | IFNγ, IFNα, IL6-JAK-STAT3 pathways | Downregulated | C4-2B MDVR, Myc-CaP MDVR |

| Histone Modification | 28 candidate histone modification enzymes | 23 Up, 5 Down | C4-2B ENZ-R | |

Experimental Protocols for Gene Expression Analysis

Investigating the transcriptional impact of this compound involves a series of established molecular biology techniques, from cell culture to high-throughput sequencing and bioinformatic analysis.

Cell Culture and Establishment of Resistant Models

-

Cell Lines: Commonly used prostate cancer cell lines include LNCaP (androgen-sensitive), C4-2B (castration-resistant), 22Rv1 (expresses AR-V7), and VCaP.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics. For experiments involving androgen stimulation, charcoal-stripped serum is used to remove endogenous steroids, followed by treatment with DHT.

-

This compound Treatment: For acute response studies, cells are treated with this compound (typically 10-20 µM) for time points ranging from hours to several days.

-

Generation of Resistant Lines: this compound-resistant cell lines (e.g., C4-2B MDVR, MR49F) are established through chronic, long-term exposure to gradually increasing concentrations of this compound over several months. Resistance is confirmed through cell viability assays.

Gene Expression Profiling

-

RNA Extraction: Total RNA is isolated from vehicle-treated (control) and this compound-treated (sensitive or resistant) cells using standard commercial kits (e.g., RNeasy Kit, TRIzol).

-

High-Throughput Analysis:

-

RNA-Sequencing (RNA-Seq): This is the current gold standard. It involves library preparation, sequencing on a platform like Illumina, and alignment of reads to a reference genome.

-

Microarray: Alternatively, gene expression can be profiled using microarray technology (e.g., Affymetrix Human Genome arrays), where labeled cDNA is hybridized to probes on a chip.

-

-

Bioinformatic Analysis:

-

Differential Gene Expression (DEG) Analysis: Identifies genes that are significantly upregulated or downregulated between experimental conditions (e.g., this compound vs. control).

-

Gene Set Enrichment Analysis (GSEA): Determines whether a priori defined sets of genes (e.g., hallmark pathways like "Androgen Response") show statistically significant, concordant differences between two biological states.

-

Pathway Analysis: Tools like Ingenuity Pathway Analysis (IPA) or DAVID are used to identify biological pathways, networks, and functions that are most significantly associated with the list of differentially expressed genes.

-

Validation and Functional Assays

-

Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression changes of specific genes identified by RNA-seq or microarray.

-

Western Blotting: Confirms changes at the protein level for key genes of interest (e.g., AR, AR-V7, PD-L1).

-

Functional Assays:

-

Cell Viability/Proliferation Assays (e.g., MTS): Measure the effect of this compound on cell growth and survival.

-

Clonogenic Assays: Assess the long-term proliferative capacity of single cells following treatment.

-

Apoptosis Assays: Detect programmed cell death induced by treatment.

-

siRNA/shRNA Knockdown: Used to silence specific genes (e.g., ACAT1, MAP3K11) to determine their functional role in conferring this compound resistance.

-

Conclusion

This compound profoundly remodels the transcriptional landscape of prostate cancer cells by effectively inhibiting the AR signaling pathway. While this leads to significant clinical benefit, the selective pressure exerted by the drug drives the evolution of diverse resistance mechanisms. These adaptations are underpinned by distinct and often complex changes in gene expression, including the reactivation of AR signaling through splice variants and mutations, or the activation of AR-independent bypass pathways. A thorough understanding of these transcriptional changes, gained through high-throughput profiling of clinically relevant cell line models, is paramount. This knowledge not only illuminates the biology of treatment resistance but is also critical for the identification of novel therapeutic targets and the development of combination strategies to overcome or prevent the emergence of this compound-resistant disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. This compound in castrate-resistant prostate cancer after chemotherapy | MDedge [mdedge.com]

The Expanding Therapeutic Horizon of Enzalutamide Beyond Prostate Cancer: A Technical Review

For Immediate Release

Exploring the Anti-Tumor Activity of the Androgen Receptor Antagonist, Enzalutamide, in Non-Prostate Malignancies

Once firmly established in the therapeutic landscape of prostate cancer, the potent androgen receptor (AR) inhibitor this compound is now being investigated across a spectrum of non-prostate cancers. This technical guide provides an in-depth analysis of the current evidence, detailing the mechanism of action, clinical trial data, and experimental protocols underlying the exploration of this compound as a targeted therapy in various AR-expressing solid tumors. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a second-generation, orally available, small-molecule AR antagonist.[1] Unlike first-generation antiandrogens, this compound boasts a multi-faceted mechanism of action that comprehensively disrupts AR signaling.[2][3] It competitively inhibits the binding of androgens to the AR with a significantly higher affinity than older agents like bicalutamide.[4][5] Beyond simple receptor blockade, this compound also prevents the nuclear translocation of the AR, impedes the binding of the AR to DNA, and inhibits the recruitment of co-activator proteins necessary for the transcription of AR target genes. This thorough shutdown of the AR signaling cascade ultimately leads to decreased proliferation and increased apoptosis in AR-dependent cancer cells.

Figure 1: this compound's multi-faceted inhibition of the androgen receptor signaling pathway.

Clinical Investigations in Non-Prostate Cancers

The rationale for investigating this compound in other cancers stems from the frequent expression of the AR in various tumor types, suggesting a potential role for androgen-driven signaling in their pathogenesis and progression. Clinical trials have been initiated in several malignancies, with varying degrees of success.

Ovarian Cancer

The androgen receptor is expressed in a significant proportion of epithelial ovarian cancers. Preclinical studies demonstrated that this compound could suppress the growth of AR-positive ovarian cancer cell lines and xenografts. This prompted clinical evaluation.

Table 1: Summary of Key Clinical Trial Data for this compound in Ovarian Cancer

| Trial Identifier/Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |

| Phase II | Recurrent, AR-positive epithelial ovarian cancer (n=59) | This compound 160 mg daily | Progression-Free Survival at 6 months (PFS6) | PFS6 rate of 22% (19.8% in high-grade serous, 38.5% in low-grade serous). |

| NCT01974765 (Phase II) | AR-positive ovarian, fallopian tube, or primary peritoneal cancer (1-3 prior therapies) | This compound 160 mg daily | Complete or Partial Response (CR/PR) or PFS ≥ 6 months | The primary endpoint was to estimate the proportion of women achieving a CR/PR or surviving progression-free for at least 6 months. |

-

Patient Selection: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer with AR expression of ≥5% by immunohistochemistry (IHC) were eligible. Patients must have had measurable disease according to RECIST 1.1 criteria.

-

Treatment: this compound was administered orally at a dose of 160 mg once daily. Treatment cycles were 28 days, and patients continued therapy until disease progression or unacceptable toxicity.

-

Assessments: Tumor assessments were performed at baseline and every 8 weeks for the first 48 weeks, and every 12 weeks thereafter. Response was evaluated using RECIST 1.1 criteria. Adverse events were graded according to CTCAE v4.0.

-

Correlative Studies: Optional tumor biopsies could be performed at baseline and upon progression to evaluate changes in AR expression. Serum levels of testosterone and estradiol were also monitored.

Figure 2: Generalized workflow for a Phase II clinical trial of this compound in ovarian cancer.

Salivary Gland Cancer

A subset of salivary gland cancers, particularly salivary duct carcinomas, are known to express the androgen receptor. This has made AR-targeted therapy an attractive investigational strategy.

Table 2: Summary of Key Clinical Trial Data for this compound in Salivary Gland Cancer

| Trial Identifier/Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |

| Alliance A091404 (Phase II) | Locally advanced/unresectable or metastatic AR-positive salivary gland cancer (n=46) | This compound 160 mg daily | Best Overall Response Rate (ORR) | Confirmed ORR of 4.3% (2 patients). Median PFS was 5.6 months, and median OS was 17.0 months. |

-

Patient Selection: Patients with locally advanced/unresectable or metastatic AR-positive salivary gland cancers were enrolled.

-

Treatment: this compound was administered orally at a dose of 160 mg once daily in 28-day cycles.

-

Primary Endpoint: The primary endpoint was the best overall response rate per RECIST v1.1 within the first eight cycles.

-

Secondary Endpoints: Secondary endpoints included progression-free survival, overall survival, and safety.

Endometrial Cancer

Androgen receptor expression is also observed in endometrial cancers, particularly the endometrioid subtype, providing a rationale for investigating AR antagonists.

Table 3: Summary of Key Clinical Trial Data for this compound in Endometrial Cancer

| Trial Identifier/Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |

| ENPAC (Phase II) | Advanced-stage or recurrent endometrioid endometrial cancer (n=35 evaluable) | This compound in combination with carboplatin and paclitaxel | Objective Response Rate (ORR), PFS6 | ORR of 71%. PFS6 rate of 83%. |

Preclinical studies in a genetic mouse model of endometrioid endometrial carcinoma showed that short-term treatment with this compound could reduce tumor burden through increased apoptosis. However, prolonged single-agent administration led to increased tumor burden, suggesting that combination therapies may be more effective.

Bladder Cancer

Preclinical evidence has suggested a role for AR signaling in promoting bladder cancer progression, supporting the investigation of AR antagonists.

Table 4: Summary of Key Clinical Trial Data for this compound in Bladder Cancer

| Trial Identifier/Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |

| Phase I | Recurrent non-muscle-invasive bladder cancer (NMIBC) with marker tumors (n=6) | This compound 160 mg daily for four weeks | Feasibility and Efficacy (cystoscopic evaluation) | The treatment was well-tolerated with no grade 2 or higher adverse events. No clinical response was observed; 3 patients had stable disease and 3 had disease progression. |

Pancreatic Cancer

The potential role of sex steroid hormones in the growth of pancreatic cancer has led to early-phase clinical trials of this compound in this setting.

Table 5: Summary of Key Clinical Trial Data for this compound in Pancreatic Cancer

| Trial Identifier/Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |

| NCT02138383 (Phase I) | Advanced pancreatic cancer (n=24) | This compound (80 mg or 160 mg daily) in combination with gemcitabine and nab-paclitaxel | Safety, Tolerability, Maximum Tolerated Dose (MTD) | The combination was found to be safe and tolerable. Median OS was 9.73 months and median PFS was 7.53 months. |

Breast Cancer (Preclinical)

The androgen receptor is widely expressed in breast cancers, including a significant portion of HER2-positive and triple-negative breast cancers (TNBC). Preclinical in-vitro studies have shown that this compound can inhibit the proliferation of HER2-positive breast cancer cells. Furthermore, a synergistic inhibitory effect was observed when this compound was combined with trastuzumab or everolimus. In xenograft models of estrogen receptor-positive (ER+)/AR+ breast cancer, this compound was as effective as tamoxifen in inhibiting estrogen-driven tumor growth.

Figure 3: Overview of this compound's investigation in various non-prostate cancers.

Future Directions and Conclusion

The investigation of this compound in non-prostate cancers is an evolving field. While promising activity has been observed, particularly in combination therapies for endometrial cancer and in a subset of patients with ovarian cancer, the efficacy as a monotherapy in other settings, such as salivary gland and bladder cancer, appears limited.

Key future directions will involve:

-

Biomarker Development: Identifying predictive biomarkers beyond simple AR expression to select patients most likely to respond.

-

Combination Strategies: Exploring rational combinations of this compound with chemotherapy, other targeted agents, or immunotherapy to enhance efficacy and overcome resistance.

-

Understanding Resistance: Investigating the mechanisms of primary and acquired resistance to this compound in these diverse tumor types.

References

- 1. Phase II study of this compound in androgen receptor positive, recurrent, high- and low-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Role of the androgen receptor in breast cancer and preclinical analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Evaluation of Enzalutamide

Introduction: Enzalutamide is a second-generation, potent androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Its mechanism of action involves a multi-faceted attack on the AR signaling pathway, making it more effective than first-generation antiandrogens like bicalutamide.[2][4] In a research setting, in vitro cell culture assays are fundamental for elucidating its specific effects on cancer cell proliferation, survival, and the molecular pathways it targets. These protocols provide a framework for researchers to investigate the efficacy and mechanisms of this compound in relevant prostate cancer cell models.

Mechanism of Action: this compound disrupts the androgen receptor signaling cascade at three main points. First, it competitively binds to the ligand-binding domain of the AR with a five- to eight-fold higher affinity than bicalutamide, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT). Second, it inhibits the subsequent nuclear translocation of the activated AR. Finally, it impairs the binding of the AR to DNA androgen response elements (AREs) and the recruitment of co-activators, thereby preventing the transcription of AR target genes that drive tumor growth and proliferation, such as Prostate-Specific Antigen (PSA).

Experimental Workflow & Protocols

A typical workflow for evaluating this compound involves culturing prostate cancer cells, treating them with the compound, and then performing various assays to measure its effects on cell health and AR signaling.

Protocol 1: Cell Culture and Treatment

This foundational protocol is critical for maintaining healthy, reproducible cell models.

-

Cell Lines: Use established prostate cancer cell lines.

-

AR-dependent, Androgen-sensitive: LNCaP, VCaP.

-

AR-dependent, Castration-resistant: C4-2, 22Rv1.

-

AR-independent (Negative Control): PC3, DU145.

-

-

Culture Medium: Grow cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments studying androgen dependence, use charcoal-stripped serum (CSS) to remove endogenous androgens.

-

This compound Preparation:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

-

Store the stock solution in aliquots at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution in the appropriate culture medium to achieve final desired concentrations (e.g., 0.1 µM to 20 µM).

-

-

Treatment Procedure:

-

Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere for 24 hours.

-

Remove the existing medium and replace it with a fresh medium containing the desired concentrations of this compound.

-

Always include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose to account for any solvent effects.

-

Protocol 2: Cell Viability Assay (MTT Method)

This assay measures the metabolic activity of cells, which correlates with cell viability.

-

Seeding: Plate cells (e.g., LNCaP, C4-2B) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 20 µM) and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 450-570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-